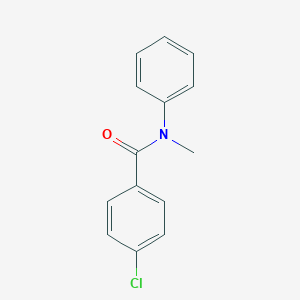

4-chloro-N-methyl-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDYQGMWPAPVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro N Methyl N Phenylbenzamide and Its Analogues

Amide Bond Formation Strategies: Condensation and Coupling Reactions

The formation of the amide bond is the cornerstone of the synthesis of 4-chloro-N-methyl-N-phenylbenzamide. Various strategies have been developed to achieve this transformation, ranging from classical condensation reactions to modern catalytic coupling methods.

Acyl Halide-Amine Condensation Mechanisms

The reaction between an acyl chloride and an amine is a fundamental and widely used method for amide bond formation. chemguide.co.uk In the context of synthesizing this compound, this involves the reaction of 4-chlorobenzoyl chloride with N-methylaniline.

The mechanism of this reaction is a nucleophilic addition-elimination process. The lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to form the stable amide product. chemguide.co.uk Typically, a base is added to neutralize the hydrogen chloride that is formed. chemguide.co.uk

A general procedure for synthesizing this compound via this method involves stirring a mixture of the corresponding benzoic acid, a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), an activating agent such as Hydroxybenzotriazole (HOBT), and a catalyst like 4-Dimethylaminopyridine (DMAP) in a solvent like Dichloromethane (DMF). Triethylamine is then added, followed by the slow addition of N-methylaniline. nih.gov

Direct Amidation Approaches

Direct amidation methods, which form the amide bond directly from a carboxylic acid and an amine without the need for pre-activation of the carboxylic acid, are gaining traction due to their improved atom economy and greener credentials. researchgate.netresearchgate.net These methods often employ catalysts to facilitate the dehydration reaction.

Various reagents have been explored for direct amidation, including silicon-based reagents like methyltrimethoxysilane (B3422404) (MTM) and tetramethylorthosilicate (TMOS). nih.gov These reagents have been shown to effectively mediate the direct amidation of both aromatic and aliphatic carboxylic acids with primary and secondary amines. nih.gov The use of MTM, for instance, provides a safe and inexpensive route to amides, with simple workup procedures that can yield pure products without chromatography. nih.gov

Another approach involves the use of Lewis acidic catalysts such as those based on zirconium (e.g., ZrCl4) or titanium. researchgate.net These catalysts can promote the direct amidation of non-activated carboxylic acids. However, they are often sensitive to water, necessitating dehydration techniques like azeotropic distillation. researchgate.net More recently, triarylsilanols have been identified as effective catalysts for direct amidation, although their activity can be inhibited by the amide product, particularly tertiary amides. acs.org

Organometallic Catalysis in C-N Bond Formation

Organometallic catalysis has revolutionized C-N bond formation, offering mild and efficient routes to amides. rsc.org Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for the N-arylation of amides. organic-chemistry.org These reactions can couple aryl halides or mesylates with amides to form N-aryl amides in good yields. organic-chemistry.org

The synthesis of tertiary amides can also be achieved through the addition of organometallic reagents to isocyanates. researchgate.net Furthermore, transition-metal catalyzed C-N bond activation has emerged as a promising strategy, allowing for the formation of new C-C and C-N bonds. rsc.org For example, nickel-catalyzed C-N bond activation of N-aryl amides can lead to the formation of naphthalenes. rsc.org

Lanthanide-based catalysts, such as Ln[N(SiMe3)2]3, have also shown promise in mediating organic transformations, including the amidation of aldehydes with amines. bohrium.com These catalysts are known for their high stability and can exhibit unique reactivity. bohrium.com

Selective N-Alkylation Techniques for N-Methylation

The introduction of a methyl group onto the nitrogen atom of a secondary amide is a crucial step in the synthesis of this compound from its N-phenylbenzamide precursor. Achieving selective mono-N-methylation can be challenging, as over-alkylation to form quaternary ammonium (B1175870) salts can occur.

Recent advancements have focused on developing mild and selective N-methylation reagents. One such method utilizes phenyl trimethylammonium iodide (PhMe3NI) as a safe and easy-to-handle solid methylating agent. nih.govresearchgate.net This reagent allows for the monoselective N-methylation of a wide range of amides with high yields and excellent functional group tolerance. nih.govresearchgate.netacs.org The reaction typically proceeds in the presence of a base like cesium carbonate. researchgate.net Another approach employs methyl trifluoroacetate (B77799) (MTFA) in combination with a base for the chemoselective N-methylation of secondary amides. researchgate.net

It's important to note that the choice of methylating agent and reaction conditions is critical. For instance, while tetramethylammonium (B1211777) fluoride (B91410) has been used for methylating secondary amides, it can lead to a mixture of mono- and bis-methylated products, lacking the desired monoselectivity. nih.gov

Regioselective Functionalization of Aromatic Moieties

The ability to selectively introduce functional groups onto the aromatic rings of this compound is essential for creating a diverse range of analogues with potentially altered biological activities.

Directed Aromatic Substitution Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In the context of tertiary benzamides, the amide group can act as a directing group, facilitating lithiation at the ortho position of the benzoyl ring. acs.org The resulting ortho-lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents. researchgate.net For example, N-cumyl benzamides undergo directed ortho-metalation, and subsequent reaction with electrophiles yields substituted products. researchgate.net

Palladium-catalyzed C-H activation is another important tool for directed aromatic substitution. For instance, the amide group can direct the ortho-acylation of tertiary benzamides with arylglyoxylic acids. acs.org Similarly, rhodium-catalyzed reactions can achieve the ortho-functionalization of benzamides. nih.gov

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be directed by the amide group. It has been found that multi-halogenated benzamides can react efficiently with amines in the presence of pyridine, with the reaction proceeding specifically at the ortho position. rsc.org This "directed SNAr" does not require a strong electron-withdrawing group on the arene substrate, which is typically a prerequisite for SNAr reactions. rsc.org

The functionalization of the N-aryl ring can also be achieved. For instance, peptide-catalyzed bromination has been used for the enantioselective synthesis of atropisomeric benzamides through ortho-functionalization. nih.gov

Below is a table summarizing various synthetic approaches for this compound and its analogues:

| Reaction Type | Starting Materials | Reagents and Conditions | Product | Key Features | Reference |

| Acyl Halide-Amine Condensation | 4-chlorobenzoyl chloride, N-methylaniline | Base (e.g., pyridine) | This compound | Fundamental, high-yielding method. | chemguide.co.uk |

| Direct Amidation | 4-chlorobenzoic acid, N-methylaniline | MTM, heat | This compound | Atom-economical, avoids pre-activation. | nih.gov |

| Selective N-Methylation | 4-chloro-N-phenylbenzamide | PhMe3NI, Cs2CO3 | This compound | Highly selective for mono-methylation. | nih.govresearchgate.net |

| Directed Ortho-Metalation | This compound | s-BuLi, TMEDA; then electrophile | ortho-substituted analogue | Regioselective functionalization of the benzoyl ring. | acs.org |

| Directed SNAr | 2,4-dichloro-N-methyl-N-phenylbenzamide | Amine, pyridine | 2-amino-4-chloro-N-methyl-N-phenylbenzamide | Ortho-selective substitution without strong EWG. | rsc.org |

C(sp²)-H Activation and Functionalization Strategies

The direct functionalization of otherwise inert C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. pku.edu.cn The amide functionality, particularly in N-aryl benzamides, can act as an effective directing group, facilitating the selective activation of ortho C-H bonds on either the benzoyl or the N-phenyl ring. nih.govnih.gov This strategy has been successfully employed for the synthesis and modification of this compound and its analogues through various transformations, including hydroxylation, arylation, and halogenation.

Ruthenium-Catalyzed C(sp²)-H Hydroxylation:

Ruthenium catalysts have proven effective in the ortho-hydroxylation of N-methyl-N-phenylbenzamides. In these reactions, the amide's carbonyl oxygen directs the ruthenium catalyst to the ortho C-H bond of the benzoyl group. rsc.org Studies have shown that with a ruthenium catalyst, hydroxylation occurs selectively at this position. rsc.org For instance, the reaction of N-methyl-N-phenylbenzamide derivatives in the presence of a ruthenium catalyst and an oxidant like K₂S₂O₈ in a TFA/TFAA solvent system yields the corresponding ortho-hydroxylated products. sioc-journal.cn

A notable example involves the regioselective C-H hydroxylation of N-methyl-benzanilides. The use of a [RuCl₂(p-cymene)]₂ catalyst with K₂S₂O₈ as the oxidant in a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) leads to the formation of the ortho-hydroxylated product on the benzoyl ring. semanticscholar.org

Palladium-Catalyzed C(sp²)-H Functionalization:

Palladium catalysts are widely used for a variety of C-H functionalization reactions, including arylation and halogenation of N-methyl-N-phenylbenzamides. Interestingly, palladium catalysis often leads to a different regioselectivity compared to ruthenium. rsc.org

In the case of hydroxylation, a Pd(OAc)₂ catalyst directs the functionalization to the ortho-position of the N-phenyl ring. rsc.org This change in regioselectivity is attributed to the electronic properties of the palladium center in the transition state. rsc.org

More commonly, palladium is employed for C-C and C-X (X = halogen) bond formations. For example, the palladium-catalyzed ortho-arylation of N-methyl-N-phenylbenzamides with various arenes can be achieved using an oxidant such as Na₂S₂O₈. jst.go.jp This reaction provides a direct method for synthesizing biaryl compounds.

Furthermore, the selective bromination of this compound has been demonstrated using a palladium catalyst. The reaction of this compound with N-bromosuccinimide (NBS) in the presence of Pd(OAc)₂ and Na₂S₂O₈ in a TFA/TFAA solvent system results in the formation of N-(2-bromophenyl)-4-chloro-N-methylbenzamide in high yield. nih.gov This highlights the utility of C-H activation in the late-stage functionalization of complex molecules.

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of these C-H activation reactions is crucial for optimizing reaction conditions and predicting regioselectivity. Computational and experimental studies have shed light on the intricate pathways involved in the synthesis of this compound and its analogues.

A key mechanistic concept in these transformations is the Concerted Metalation-Deprotonation (CMD) pathway. mdpi.com In this process, the cleavage of the C-H bond and the formation of the new C-metal bond occur in a single, concerted step, often facilitated by a carboxylate or other basic ligand. mdpi.com This mechanism is believed to be operative in many palladium- and ruthenium-catalyzed C-H functionalization reactions of N-arylbenzamides. le.ac.ukscispace.com

The regioselectivity observed with different metal catalysts is a topic of significant mechanistic interest. Computational studies on the hydroxylation of N-methyl-benzanilide have revealed that the choice of metal (Ru vs. Pd) dictates the site of functionalization. rsc.org

With Ruthenium: The regioselectivity is primarily controlled by steric factors. The transition state leading to hydroxylation on the benzoyl ring (Ar¹) is sterically less hindered and thus more favorable. rsc.org

With Palladium: Electronic effects are the dominant factor. The palladium center in the transition state is more electrophilic, favoring activation of the more electron-rich N-phenyl ring (Ar²). rsc.org

The amide directing group plays a pivotal role in these mechanisms. It coordinates to the metal center, bringing it into proximity with the target C-H bond and lowering the activation energy for its cleavage. nih.govnih.gov For N-methyl-N-phenylbenzamides, the carbonyl oxygen acts as the coordinating atom, forming a metallacyclic intermediate that is key to the C-H activation step. le.ac.uknih.gov

Mechanistic studies on ruthenium-catalyzed C-H hydroxylation have also identified potential pathways for catalyst deactivation. For instance, the dissociation of bipyridyl ligands from the ruthenium center can lead to the formation of inactive species, limiting the catalyst's turnover number. nih.govstanford.edu

In palladium-catalyzed reactions, the role of additives is also a subject of mechanistic investigation. For example, in the ortho-amination of N-arylbenzamides, silver salts are believed to facilitate the reaction by forming a heterobimetallic [Pd(μ-OAc)₃Ag] active species, which is catalytically superior to a monometallic palladium complex. uga.edu

The synthesis of phenanthridinones from N-methyl benzamides and arylboronic acids, catalyzed by a dinuclear palladium(II) complex, is proposed to proceed via an initial ortho-arylation through C-H activation, followed by an intramolecular C-N bond formation. mdpi.com

Sophisticated Spectroscopic and Structural Characterization of Benzamide Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Advanced ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-chloro-N-methyl-N-phenylbenzamide provides specific information about the chemical environment of the hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the N-methyl group protons present as a sharp singlet at approximately 3.47–3.50 ppm. rsc.orgnih.govmdpi.com The aromatic protons, numbering nine in total, appear in the downfield region between 7.01 and 7.26 ppm. rsc.orgnih.govmdpi.com

Specifically, the protons on the N-phenyl ring typically show a multiplet integrating to five protons, while the four protons on the 4-chlorobenzoyl ring exhibit a pattern characteristic of a para-substituted benzene (B151609) ring. This often manifests as two distinct sets of doublets. rsc.orgnih.govmdpi.com For instance, one publication reports a multiplet for four aromatic protons between δ 7.26–7.19 ppm, a doublet at δ 7.16 ppm (J = 7.0 Hz) for one proton, a doublet at δ 7.12 ppm (J = 8.4 Hz) for two protons, and a doublet at δ 7.01 ppm (J = 7.9 Hz) for two protons. nih.govmdpi.com Another study describes a multiplet for three aromatic protons from 7.13-7.19 ppm and a multiplet for four aromatic protons from 7.23-7.28 ppm, along with a doublet for two protons at 7.04 ppm (J = 7.3 Hz). rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 3.47-3.50 | s | 3H | N-CH₃ | rsc.orgnih.govmdpi.com |

| 7.01-7.28 | m | 9H | Ar-H | rsc.orgnih.govmdpi.com |

s: singlet, m: multiplet. Data recorded in CDCl₃.

Detailed ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum offers complementary information by detailing the carbon skeleton of the molecule. The carbonyl carbon of the amide group is characteristically found far downfield, at approximately 169.6 ppm. nih.govmdpi.com The carbon of the N-methyl group resonates at around 38.6 ppm. nih.govmdpi.com The aromatic carbons appear in the range of approximately 126.9 to 144.8 ppm. nih.govmdpi.com The spectrum will show distinct signals for the ipso-carbon attached to the chlorine atom, the quaternary carbon of the N-phenyl group, and the various CH carbons of the aromatic rings. nih.govmdpi.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment | Reference |

|---|---|---|

| 38.6 | N-CH₃ | nih.govmdpi.com |

| 126.9 - 144.8 | Aromatic C | nih.govmdpi.com |

| 169.6 | C=O | nih.govmdpi.com |

Data recorded in CDCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to delineate the spin systems within the phenyl and chlorobenzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and information about the fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would show a protonated molecular ion [M+H]⁺. The calculated exact mass for C₁₄H₁₂ClNO [M+H]⁺ is 246.0686. nih.govmdpi.com Experimental findings confirm this with a found value of 246.0680. nih.govmdpi.com The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature, with a corresponding [M+2+H]⁺ peak.

While detailed fragmentation data is not specified in the search results for this exact compound, typical fragmentation pathways for benzanilides would involve cleavage of the amide bond. This would likely lead to the formation of a 4-chlorobenzoyl cation (m/z 139) and an N-methylaniline radical cation or related fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Interpretation

Vibrational spectroscopy probes the molecular vibrations and provides information about the functional groups present.

Infrared (IR) Spectroscopy : The IR spectrum of a related compound, 4-chloro-N-phenylbenzamide, shows a strong absorption band for the C=O (amide I) stretching vibration around 1653 cm⁻¹. The N-H stretching vibration appears around 3351 cm⁻¹. Other significant bands include those for C-H stretching of the aromatic rings (around 3056-3083 cm⁻¹) and the C-Cl stretching vibration, which is typically found in the lower frequency region. semanticscholar.org While the N-H stretch would be absent in this compound, the prominent C=O stretch would be a key diagnostic peak.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations and the symmetric stretching of functional groups are often strong in the Raman spectrum. While specific Raman data for this compound is not available in the search results, studies on similar benzanilides indicate that theoretical calculations can be used to predict and correlate vibrational modes with experimental IR and Raman data.

Electronic Spectroscopy for Chromophore Characterization

Electronic spectroscopy, typically UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and its chromophores. The benzoyl and phenyl groups in this compound constitute the primary chromophores. These aromatic systems give rise to characteristic π → π* transitions. While specific UV-Vis spectral data for this compound is not detailed in the provided search results, related N-phenylbenzamide derivatives are known to exhibit absorption maxima that can be analyzed to understand the electronic structure. rsc.org The substitution pattern on the aromatic rings can influence the wavelength and intensity of these absorptions.

X Ray Crystallography and Comprehensive Solid State Structural Elucidation

Single-Crystal X-ray Diffraction: Principles and Application to 4-Chloro-N-methyl-N-phenylbenzamide Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that relies on the diffraction pattern produced when a single crystal is exposed to an X-ray beam. The arrangement of atoms within the crystal lattice causes the X-rays to scatter in specific, predictable directions. By analyzing the intensities and positions of these diffracted beams, a detailed three-dimensional model of the electron density within the crystal can be constructed, from which the atomic positions are determined.

While specific crystallographic data for this compound is not available in the surveyed literature, extensive research has been conducted on closely related N-arylbenzamide derivatives. For instance, the crystal structure of 4-chloro-N-phenylbenzamide, which differs only by the absence of an N-methyl group, has been determined. nih.govresearchgate.net These studies provide a robust framework for understanding the structural characteristics of this class of compounds.

The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data, often at low temperatures to minimize thermal vibrations. iucr.org The resulting data is then processed to solve and refine the crystal structure, yielding precise atomic coordinates and displacement parameters. nih.govscribd.com

Table 1: Crystallographic Data for Representative N-Arylbenzamide Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| 4-Chloro-N-phenylbenzamide | C₁₃H₁₀ClNO | Triclinic | Pī | 5.3934(3) | 7.7679(5) | 13.7831(8) | 105.887(5) | 100.849(4) | 90.023(4) | nih.gov |

| N-(4-Chlorophenyl)benzamide | C₁₃H₁₀ClNO | Triclinic | Pī | 5.3789(1) | 7.8501(2) | 13.6318(4) | 106.509(2) | 98.380(2) | 90.631(2) | researchgate.net |

| N-(4-Methylphenyl)benzamide | C₁₄H₁₃NO | Orthorhombic | Pbca | 9.1117(3) | 9.8336(2) | 26.0616(10) | 90 | 90 | 90 | iucr.org |

Analysis of Intermolecular Interactions and Supramolecular Architectures

The way individual molecules of a compound pack together in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the supramolecular architecture, which in turn influences the material's bulk properties.

In secondary N-arylbenzamides (those with a hydrogen on the amide nitrogen), N-H···O hydrogen bonds are a dominant and highly directional interaction that often dictates the primary crystal packing motif. mdpi.com In the crystal structures of both 4-chloro-N-phenylbenzamide and N-(4-chlorophenyl)benzamide, molecules are linked by N-H···O hydrogen bonds, forming one-dimensional C(4) chains that propagate along a crystallographic axis. nih.govscribd.comresearchgate.net This recurring motif is a common feature in many benzanilide (B160483) structures. iucr.orgiucr.orgnih.gov

However, in the case of this compound, the amide nitrogen is tertiary, meaning it lacks a hydrogen atom available for donation. Therefore, the classic N-H···O hydrogen bonding chain motif observed in its secondary amide analogues is not possible. The absence of this strong, structure-directing interaction means that other, weaker non-covalent forces will play a more significant role in determining its supramolecular assembly.

Aromatic π-stacking interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic rings, are another crucial factor in the crystal packing of N-arylbenzamides. researchgate.net These interactions can be observed in various geometries, including face-to-face and edge-to-face arrangements.

In the absence of strong N-H···O hydrogen bonds, π-stacking interactions are likely to be a key determinant of the crystal structure of this compound. Studies on related systems show that these interactions contribute significantly to the stabilization of the crystal lattice. rsc.orgnih.gov For example, in one polymorph of N-(3-hydroxyphenyl)-3-methoxybenzamide, weak π···π interactions with centroid-centroid distances of approximately 4 Å are observed. mdpi.com The interplay between hydrogen bonding and π-stacking gives rise to the rich polymorphism seen in benzamides. researchgate.net The final three-dimensional structure often involves the linking of hydrogen-bonded chains or sheets via these weaker π-stacking forces. researchgate.net

The presence of a chlorine atom on the benzoyl ring introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as an oxygen or nitrogen atom. The role of halogen-involved intermolecular interactions has been noted in the crystal packing of other substituted benzamides. bgu.ac.il

Conformational Dynamics and Dihedral Angle Analysis in the Solid State

Table 2: Key Dihedral Angles in Representative N-Arylbenzamide Derivatives (°)

| Compound | Amide Plane vs. Benzoyl Ring | Amide Plane vs. N-Phenyl Ring | Benzoyl Ring vs. N-Phenyl Ring | Ref. |

|---|---|---|---|---|

| 4-Chloro-N-phenylbenzamide | - | - | 59.6(1) | nih.gov |

| N-(4-Chlorophenyl)benzamide | 29.95(9) | - | 60.76(3) | researchgate.net |

| N-(4-Methylphenyl)benzamide | 20.5(1) | - | 63.41(5) | iucr.org |

| N-(4-Trifluoromethylphenyl)benzamide | - | - | 59.7(1) | iucr.org |

| 4-Chloro-N-(2,6-dimethylphenyl)benzamide (Molecule 1) | 45.2(1) | - | 39.9(1) | iucr.org |

| 4-Chloro-N-(2,6-dimethylphenyl)benzamide (Molecule 2) | 21.2(2) | - | 51.0(1) | iucr.org |

Note: The presence of three molecules in the asymmetric unit for 4-Chloro-N-(2,6-dimethylphenyl)benzamide highlights the conformational flexibility of these molecules. iucr.org

Polymorphism and Co-crystallization Research

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in N-arylbenzamides. mdpi.comresearchgate.net Different polymorphs can have distinct physical properties, such as melting point, solubility, and stability. The parent compound, benzamide (B126), is known to have at least four polymorphs, arising from different combinations of hydrogen bonding and π-stacking arrangements. researchgate.netosti.govacs.org Given this precedent, it is highly probable that this compound could also exhibit polymorphism, with different crystal forms arising from subtle variations in packing and intermolecular interactions.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in a stoichiometric ratio, is another active area of research. ekb.eg By combining an active pharmaceutical ingredient with a benign co-former, it is possible to modify its physical properties. ijper.org Research into the co-crystallization of benzamide derivatives with compounds like dicarboxylic acids has been conducted to understand the influence of hydrogen bond donor/acceptor ratios on the resulting molecular packing. rsc.orgresearchgate.net While no specific co-crystallization studies on this compound were found, its potential to act as a hydrogen bond acceptor (via its carbonyl oxygen) makes it a candidate for forming co-crystals with suitable hydrogen bond donors.

Computational Chemistry and Theoretical Modelling in Benzamide Research

Quantum Chemical Calculations: Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 4-chloro-N-methyl-N-phenylbenzamide at the electronic level. These methods allow for the precise calculation of molecular geometries, electronic distributions, and energetic landscapes.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) has become a standard method for optimizing the molecular geometry of benzamide (B126) derivatives and predicting their structural parameters. For the related compound, 4-chloro-N-phenylbenzamide, DFT calculations have been employed to simulate its structure and determine key geometric features. ontosight.airesearchgate.net For instance, the triclinic crystal structure of 4-chloro-N-phenylbenzamide has been simulated, and its structural parameters, such as bond lengths and angles, have been calculated. ontosight.airesearchgate.net A significant conformational feature is the dihedral angle between the two benzene (B151609) rings, which was determined to be 59.6(1)° from X-ray crystallography, a value that can be accurately reproduced by DFT calculations. nih.gov

The introduction of a methyl group on the nitrogen atom, as in this compound, significantly alters the conformational preferences. Studies on N-methyl-N-phenylbenzamides have shown that N-methylation leads to a change from a trans to a cis geometry of the amide bond relative to the phenyl rings to minimize steric hindrance. rsc.org This conformational shift is crucial for its interaction with biological targets. DFT calculations for this compound would be essential to determine its preferred conformation, the dihedral angles between the rings, and the electronic impact of the N-methyl group. Recent synthesis of this compound has provided experimental data, such as NMR and high-resolution mass spectrometry (HRMS), which can be used to validate the results of DFT calculations. mdpi.com

Table 1: Selected Experimental Spectroscopic Data for this compound mdpi.com

| Data Type | Value |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.26–7.19 (m, 4H), 7.16 (d, J = 7.0 Hz, 1H), 7.12 (d, J = 8.4 Hz, 2H), 7.01 (d, J = 7.9 Hz, 2H), 3.47 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 169.6, 144.8, 135.8, 134.4, 130.3, 129.4, 128.1, 127.0, 126.9, 38.6 |

| HRMS (ESI) [M+H]⁺ | Calculated: 246.0686, Found: 246.0680 |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting the reactivity of a molecule. The energies and spatial distributions of these orbitals indicate the molecule's ability to donate or accept electrons. For benzamide derivatives, FMO analysis can predict sites susceptible to nucleophilic or electrophilic attack. nih.gov

In the context of 4-chloro-N-phenylbenzamide, DFT calculations have been used to compute the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability. researchgate.net For N-phenylbenzamide derivatives, it has been shown that functionalization can tune the HOMO-LUMO gap, thereby influencing their electronic and rectification properties. yale.edu For this compound, the electron-withdrawing chlorine atom on one phenyl ring and the interplay of the N-methyl and N-phenyl groups on the amide nitrogen will significantly influence the electronic distribution. FMO analysis would reveal how these substituents modulate the HOMO and LUMO energies and their localization, providing insights into the molecule's reactivity and potential interaction mechanisms with biological receptors. For instance, the introduction of electron-donating groups on the aniline (B41778) moiety of N-phenylbenzamide derivatives has been shown to raise the HOMO energy level, which can enhance conductance and rectification in molecular electronic applications. yale.edu

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective of molecular behavior, allowing for the exploration of conformational landscapes and the nature of intermolecular interactions over time. For flexible molecules like this compound, MD simulations are invaluable for understanding how they adapt their shape and interact with their environment, such as a solvent or a protein binding site.

In the case of this compound, which lacks the strong N-H hydrogen bond donor present in its non-methylated counterpart, MD simulations would be particularly useful for exploring the conformational flexibility arising from rotation around the C-N amide bond and the phenyl rings. Furthermore, simulations could detail the nature of intermolecular interactions, such as those involving the chlorine atom (halogen bonding) and the π systems of the phenyl rings, which are crucial for molecular recognition and self-assembly processes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Elucidation

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to correlate the chemical structure of compounds with their biological activity. For benzamide research, QSAR models provide a means to understand the structural requirements for a desired biological effect and to predict the activity of novel derivatives.

Numerous QSAR studies have been conducted on N-aryl amides and benzanilides, providing valuable insights that can be extrapolated to this compound. ijddd.comwikigenes.org For example, QSAR studies on N-phenylbenzamides as antimicrobial agents have revealed that the mechanism of action can differ depending on the target (e.g., Gram-positive vs. Gram-negative bacteria). researchgate.net These studies have shown that descriptors related to molecular weight, total energy, electrophilicity, molar refractivity, and hydrophobicity (logP) are significant in determining antibacterial activity. researchgate.net

For a QSAR study of this compound and its analogs, a set of molecular descriptors would be calculated, including:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

These descriptors can be used to build a mathematical model that predicts the biological activity. The resulting QSAR model can then be used to elucidate the mechanism of action by identifying which structural features are most important for activity. For instance, the model might reveal that the presence of a halogen at a specific position and the conformational constraints imposed by the N-methyl group are critical for binding to a particular biological target.

Table 2: Common QSAR Descriptors and Their Potential Relevance to this compound

| Descriptor Type | Example Descriptors | Potential Relevance for this compound |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Influence on reactivity, electrostatic interactions with a receptor, and potential for charge transfer. |

| Steric | Molecular weight, Molar refractivity, Shadow indices | Impact on binding pocket fit, potential for steric hindrance, and overall size constraints for activity. |

| Hydrophobic | LogP, Solvent accessible surface area | Role in membrane permeability, hydrophobic interactions within a binding site, and overall bioavailability. |

| Topological | Kier & Hall indices, Wiener index | Quantitative description of molecular shape, size, and degree of branching, which can correlate with binding affinity. |

In Silico Screening and Predictive Modeling of Molecular Behavior

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.

While there are no specific reports on the in silico screening of this compound for a particular target, the general methodology is well-established for benzamide derivatives. For instance, in silico screening has been used to discover benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). mdpi.comCurrent time information in Bangalore, IN. This process typically involves:

Target Selection and Preparation: A three-dimensional structure of the biological target is obtained, often from a protein database.

Ligand Library Preparation: A library of compounds, which could include this compound and its virtual derivatives, is prepared with correct 3D structures and ionization states.

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target. A scoring function is used to estimate the binding affinity of each compound.

Hit Selection and Refinement: Compounds with the best docking scores are selected as "hits." These can be further analyzed using more advanced computational methods like molecular dynamics simulations to assess the stability of the predicted binding pose.

Predictive modeling of the molecular behavior of this compound can also extend to the prediction of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools can predict parameters such as solubility, membrane permeability, and potential for metabolism by cytochrome P450 enzymes. tandfonline.com These predictions are crucial in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles. For example, the presence of the chloro and N-phenyl groups in this compound would be expected to increase its lipophilicity, which could enhance membrane permeability but might also lead to increased metabolic susceptibility.

Mechanistic Basis of Biological Interactions and Structure Activity Relationships

Investigations into Protein-Ligand Binding Modalities

The benzamide (B126) scaffold is a versatile structure that has been explored for its ability to bind to various protein targets, including enzymes and receptors.

Benzamide derivatives have been widely investigated as enzyme inhibitors. The specific nature of the substitution on the phenyl rings plays a crucial role in determining the target and potency of inhibition.

Trypanocidal Agent-Related Enzyme Inhibition: In the context of antiparasitic drug discovery, benzamide derivatives are often designed to target enzymes crucial for the parasite's survival. For instance, some nitrobenzamide analogs function as prodrugs that are activated by a type I nitroreductase (NTR) found in Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov This enzyme-mediated activation is essential for their trypanocidal (parasite-killing) activity. nih.gov Studies have shown that parasites overexpressing T. brucei NTR become hypersensitive to certain aziridinyl dinitrobenzyl agents, confirming the enzyme's role in their mechanism of action. nih.gov Other research has focused on designing benzimidazole (B57391) derivatives to inhibit triosephosphate isomerase in Trypanosoma cruzi, an enzyme vital for the parasite's energy metabolism. nih.gov

Cholinesterase Inhibition: Certain N-phenylbenzamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for Alzheimer's disease therapy. Molecular docking studies suggest these molecules can act as non-covalent inhibitors, interacting with the peripheral anionic sites of both enzymes. semanticscholar.org For example, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a potent AChE inhibitor. semanticscholar.org

Other Enzyme Targets: The benzamide core has been incorporated into molecules targeting other enzymes as well. N-phenylbenzamide derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for antidiabetic agents. dovepress.com Additionally, some anilide derivatives have been identified as potent, reversible, and competitive inhibitors of monoamine oxidases (MAO) A and B, which are targets for neurological diseases. nih.gov

| Derivative Class | Target Enzyme | Organism/Disease | Inhibition Data |

| Aziridinyl Nitrobenzamides | Type I Nitroreductase (NTR) | Trypanosoma brucei | IC50 < 1 µM for potent compounds nih.gov |

| Benzimidazole Derivatives | Triosephosphate Isomerase (TcTIM) | Trypanosoma cruzi | Moderate inhibition of TcTIM, no inhibition of human TIM nih.gov |

| Salicylanilide (Thio)carbamates | Acetylcholinesterase (AChE) | Alzheimer's Disease | IC50 = 38.98 µM (most effective derivative) semanticscholar.org |

| Salicylanilide (Thio)carbamates | Butyrylcholinesterase (BChE) | Alzheimer's Disease | IC50 = 1.60 µM (most effective derivative) semanticscholar.org |

| N-phenylbenzamide Derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | Diabetes | A lead compound showed 28% inhibition dovepress.com |

| Anilide Derivatives | Monoamine Oxidase B (MAO-B) | Neurological Diseases | IC50 = 56 nM, Ki = 6.3 nM (lead compound) nih.gov |

While much of the research on benzamides focuses on enzyme inhibition, some derivatives have been designed and studied for their interaction with G-protein coupled receptors (GPCRs). The specific substitution pattern dictates the receptor subtype affinity and whether the compound acts as an agonist or antagonist.

Serotonin (B10506) (5-HT) Receptors: Benzamide derivatives have been developed as ligands for various serotonin receptor subtypes. For example, 4-Amino-5-chloro-2-methoxy-benzoic acid 2-(diethylamino)ethyl ester hydrochloride (SDZ-205,557) is a known 5-HT4 receptor antagonist. nih.gov The interaction of these ligands can modulate physiological processes like nociception. nih.gov

Dopamine (B1211576) Receptors: Certain benzamide analogs have been investigated as dopamine D4 receptor antagonists.

Metabotropic Glutamate Receptors (mGluR): The benzamide scaffold has been used to create allosteric modulators of mGluR5. acs.org For example, 3-chloro-N-(4-methylthiazol-2-yl)-5-(pyrimidin-5-yloxy)benzamide has been studied in this context. acs.org

Nucleic Acid Interactions and Their Biological Ramifications

A significant area of investigation for N-phenylbenzamide derivatives, particularly those with cationic groups like imidazolines, is their ability to bind to DNA. This interaction is a key mechanism for their potent antiparasitic activity.

Many N-phenylbenzamide derivatives are designed as DNA minor groove binders (MGBs). nih.govacs.org These molecules have a crescent shape that allows them to fit snugly into the minor groove of the DNA double helix.

AT-Rich Specificity: This binding is often highly specific for sequences rich in Adenine-Thymine (A-T) base pairs. nih.govresearchgate.net The mitochondrial DNA of kinetoplastid parasites, known as kinetoplast DNA (kDNA), is notably AT-rich (over 70%), making it a prime target for these compounds. nih.govresearchgate.net

Binding Strength and Mode: Studies using techniques like Surface Plasmon Resonance (SPR) and thermal melting (ΔTm) experiments have confirmed that these compounds bind strongly and selectively to the minor groove of AT-rich DNA. nih.govacs.orgresearchgate.net Some derivatives, however, may also bind through intercalation. nih.govacs.org The ionization state of the molecule at physiological pH, influenced by its pKa, can correlate with DNA binding affinity. nih.govacs.org

The interaction of N-phenylbenzamide derivatives with kDNA has profound biological consequences for the parasite.

Displacement of Essential Proteins: A primary mechanism of action is the displacement of essential DNA-binding proteins from their sites on the kDNA. acs.orgnih.gov For instance, these compounds can displace High Mobility Group (HMG) box-containing proteins, which are crucial for maintaining the structure and function of the kDNA network. acs.orgnih.gov

Cell Cycle Arrest and Disintegration: By disrupting DNA-protein interactions, these minor groove binders inflict specific damage on the kinetoplast. nih.govresearchgate.net This damage often leads to a halt in the S-phase of the parasite's cell cycle and can cause the entire kinetoplast structure to disintegrate, ultimately resulting in the death of the parasite. nih.govresearchgate.net This direct action on the kDNA, a structure unique to kinetoplastids, makes these compounds powerful and selective trypanocides. nih.govresearchgate.net

Cellular Regulatory Pathway Modulation

The binding of 4-chloro-N-methyl-N-phenylbenzamide and its analogs to their molecular targets (enzymes or nucleic acids) initiates a cascade of downstream effects that modulate cellular regulatory pathways.

Antiparasitic Pathways: In trypanosomes, the disruption of kDNA and inhibition of essential enzymes interfere with fundamental cellular processes. These include DNA replication and repair, cell cycle progression, and energy metabolism, leading to parasite death. nih.govnih.govnih.gov

Antiviral Pathways: In a different context, certain N-phenylbenzamide derivatives have been shown to possess antiviral activity, for example, against Hepatitis B Virus (HBV). dovepress.com The proposed mechanism involves the upregulation of the intracellular levels of APOBEC3G (A3G), a cytidine (B196190) deaminase that is part of the innate immune system and can inhibit viral replication. dovepress.com This suggests that these compounds can modulate host cellular pathways to exert their antiviral effects.

Anti-inflammatory and Anticancer Pathways: Other research has explored the potential of benzamide derivatives to inhibit pathways involved in inflammation and cancer. smolecule.com While the specific compound this compound is not detailed, related structures are noted for these activities, likely through the inhibition of key signaling proteins or transcription factors involved in cell proliferation and inflammatory responses. smolecule.com

Interference with Key Intracellular Signaling Cascades

Derivatives of the N-phenylbenzamide class have been shown to modulate critical intracellular signaling pathways, which are fundamental to cellular responses like stress adaptation and proliferation.

One significant pathway influenced by benzamide derivatives is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade. Nrf2 is a primary transcription factor that orchestrates the expression of antioxidant and cytoprotective genes in response to oxidative stress. rowan.edu Computational modeling and high-throughput screening have identified compounds with a benzamide scaffold, such as 2-chloro-5-nitro-N-phenylbenzamide, as activators of Nrf2 signaling. rowan.edu This compound, a structural analog of this compound, was found to be a potent inducer of the antioxidant response element (ARE), leading to a 5.5-fold increase in reporter gene activity. nih.govuzh.ch The proposed mechanism suggests that electrophilic substituents on the benzamide structure may facilitate the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to enter the nucleus and initiate the transcription of protective genes. rowan.edu This activation was confirmed to be specific to the Nrf2 pathway and independent of other nuclear receptors like PPARγ, for which 2-chloro-5-nitro-N-phenylbenzamide is also a known antagonist. nih.govuzh.ch

Furthermore, other N-phenylbenzamide derivatives have demonstrated antiviral activity by modulating different signaling pathways. For instance, the derivative IMB-0523 has been found to inhibit Enterovirus 71 (EV71) replication by activating the STAT3 signaling pathway. researchgate.net This activation leads to the increased expression of interferon-stimulated genes, which play a crucial role in the innate immune response against viral infections. researchgate.net Another derivative, L17, inhibits the expression of Human Papillomavirus (HPV) oncogenes by decreasing the stability of their messenger RNA (mRNA), suggesting an interference with the cellular machinery that regulates mRNA degradation. springermedizin.de

These findings highlight that the N-phenylbenzamide scaffold can be chemically tailored to interact with specific components of intracellular signaling pathways, leading to a variety of cellular outcomes.

Regulation of Cellular Protein Expression (e.g., APOBEC3G Modulation)

A key mechanism of action for some N-phenylbenzamide derivatives is their ability to modulate the expression levels of specific cellular proteins, such as the antiviral protein APOBEC3G. Apolipoprotein B mRNA-editing enzyme catalytic polypeptide-like 3G (APOBEC3G or A3G) is a host cytidine deaminase that restricts the replication of various retroviruses, including HIV and Hepatitis B Virus (HBV), by inducing mutations in the viral genome. researchgate.net

Research has shown that certain N-phenylbenzamide derivatives can inhibit viral replication by specifically increasing the intracellular concentration of A3G. researchgate.netresearchgate.net For example, the derivative IMB-Z was reported to inhibit HBV replication by upregulating the expression of A3G and promoting its incorporation into viral nucleocapsids. researchgate.net Similarly, IMB-0523, another N-phenylbenzamide compound, was initially noted for its anti-HBV activity, which was linked to its ability to elevate intracellular A3G levels. researchgate.net This upregulation of a key antiviral factor represents a targeted strategy to enhance the host's innate defense mechanisms against viral pathogens. The ability of these compounds to modulate the expression of a specific protein like A3G underscores the potential for developing highly selective therapeutic agents based on the N-phenylbenzamide scaffold.

Elucidation of Structure-Activity Relationships (SAR) through Chemical Modification

The exploration of structure-activity relationships (SAR) is crucial for optimizing the biological activity of a lead compound. For the N-phenylbenzamide scaffold, numerous studies have synthesized and tested derivatives to understand how chemical modifications influence their potency and selectivity. These investigations provide a roadmap for designing more effective compounds.

SAR studies on N-phenylbenzamide derivatives as anti-enterovirus 71 (EV71) agents revealed specific requirements for activity. mdpi.com Modifications on both phenyl rings were explored. For instance, introducing an amino group at the 3-position and a methoxy (B1213986) group at the 4-position of the benzoyl ring (Ring A), combined with a bromine atom at the 4-position of the N-phenyl ring (Ring B), resulted in compound 1e , which showed potent activity against multiple EV71 strains. mdpi.com This suggests that the electronic and steric properties of substituents on both rings are critical for antiviral efficacy.

| Compound | Ring A Substituents | Ring B Substituent (R) | Activity (IC₅₀) |

|---|---|---|---|

| 1a | 3-NH₂, 4-OCH₃ | H | Inactive |

| 1d | 3-NH₂, 4-OCH₃ | 4-Cl | Inactive |

| 1e | 3-NH₂, 4-OCH₃ | 4-Br | 5.7-12 µM |

In the context of antischistosomal agents, SAR studies highlighted the importance of electron-withdrawing groups. nih.govresearchgate.net Starting with a lead compound, derivatives were synthesized to probe the effect of different substituents. A derivative featuring a trifluoromethyl group (CF₃), a strong electron-withdrawing group, showed significant potency. Further studies confirmed that analogs with nitro and trifluoromethyl groups generally exhibited enhanced activity. One of the most potent compounds identified, Compound 9 , had an EC₅₀ of 0.08 µM against Schistosoma mansoni. nih.gov

| Compound | Substituents | Activity (EC₅₀) | Selectivity Index (SI) |

|---|---|---|---|

| 1 | Lead Compound | >5 µM | - |

| 9 | (details in source) | 0.08 µM | 123 |

| 11 | (details in source) | 1.10 µM | >10 |

These examples demonstrate that systematic chemical modification of the this compound core structure can fine-tune its interaction with biological targets. The insights gained from SAR studies are essential for the rational design of new derivatives with improved biological profiles.

Advanced Chemical and Material Science Applications of Benzamide Frameworks

Catalytic Activity of Metal Complexes Incorporating Benzamide-Derived Ligands

The integration of benzamide (B126) units into ligand architectures or their use as substrates in metal-catalyzed reactions has opened new avenues in organic synthesis. The amide group can act as a robust directing group for C-H activation or as a coordinating moiety in catalyst design.

Benzamide-derived structures are frequently employed as foundational components for ligands in transition metal catalysis. arkat-usa.org The synthesis of complexes involving metals such as manganese(II), nickel(II), and zinc(II) with various benzamide-derived ligands has been shown to produce complexes with diverse coordination geometries, including octahedral and tetrahedral forms. arkat-usa.orgresearchgate.net These complexes are not merely structural curiosities; for instance, certain manganese(II) complexes have demonstrated biomimetic catecholase activity, showcasing their potential to mimic enzyme active sites. arkat-usa.org

The compound 4-chloro-N-methyl-N-phenylbenzamide itself serves as a valuable substrate in sophisticated transition metal-catalyzed reactions, highlighting the utility of the benzamide framework in complex molecule synthesis. mdpi.comnih.gov In one such application, it was used in an iron-catalyzed Kumada cross-coupling reaction to forge a new C(sp²)–C(sp³) bond. mdpi.comsemanticscholar.org This transformation is historically challenging with alkyl Grignard reagents, which are prone to side reactions, but the stability of the benzamide bond facilitates the desired coupling. semanticscholar.org The reaction proceeds with high efficiency, demonstrating a practical application for this specific benzamide derivative. semanticscholar.org

In another example of advanced organic transformations, This compound was subjected to a palladium-catalyzed C(sp²)-H bromination. nih.gov This method allows for the regioselective installation of a bromine atom at the ortho-position of the N-phenyl ring, a transformation crucial for building molecular complexity and accessing structures relevant to pharmaceuticals and agrochemicals. nih.gov The reaction is high-yielding and showcases how the N-methylbenzamide unit can direct the catalytic functionalization of an otherwise unactivated C-H bond. nih.gov

| Transformation | Catalyst | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Iron-Catalyzed Cross-Coupling | Fe(acac)₃ (0.1 mol%) | C₆H₁₃MgCl (1.05 equiv), DMI (200 mol%) | 4-Hexyl-N-methyl-N-phenylbenzamide | 85% | semanticscholar.org |

| Palladium-Catalyzed C-H Bromination | Pd(OAc)₂ (10 mol%) | NBS (1.2 equiv), Na₂S₂O₈ (1.2 equiv) | N-(2-Bromophenyl)-4-chloro-N-methylbenzamide | 95% | nih.gov |

Achieving stereocontrol in chemical reactions is a paramount goal of modern synthesis, and benzamide-containing molecules are central to many asymmetric catalytic methods. chemrxiv.orguzh.ch The development of chiral ligands capable of inducing high levels of enantioselectivity is critical. acs.org For instance, chiral bisimidazoline (BIm) ligands have been successfully used in nickel-catalyzed reactions to synthesize chiral benzamides with excellent levels of stereocontrol, achieving up to 88% enantiomeric excess (ee). uzh.ch This approach relies on the precise geometric arrangement of the ligand around the metal center to control the facial selectivity of the reaction. uzh.ch

More advanced ligand designs have led to even greater stereocontrol. A novel class of C₂ symmetric chiral arene ligands derived from [2.2]paracyclophane was developed for ruthenium(II)-catalyzed enantioselective C-H activation. chemrxiv.org Using a benzamide substrate, this system furnished axially chiral biaryl compounds in nearly quantitative yields and with up to 96% ee. chemrxiv.org This work represents a significant breakthrough, as it is the first example of asymmetric C-H activation being stereocontrolled by a chiral η⁶-arene ligand. chemrxiv.org The combination of photoredox and transition metal catalysis has also been explored for asymmetric transformations involving benzamides, employing chiral ligands like bis(oxazoline) (BOX) to achieve stereoconvergence, albeit sometimes with modest enantioselectivity. nih.gov

| Catalytic System | Chiral Ligand Type | Transformation | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Hydroarylation | Bisimidazoline (BIm) | Asymmetric synthesis of chiral benzamides | Up to 88% | uzh.ch |

| Ruthenium-Catalyzed C-H Activation | Chiral [2.2]Paracyclophane Arene | Synthesis of axially chiral biaryls | Up to 96% | chemrxiv.org |

| Photoredox/Nickel Dual Catalysis | Bis(oxazoline) (BOX) | Cross-coupling of racemic α-methylbenzyltrifluoroborate | 50% | nih.gov |

Supramolecular Assemblies and Self-Organization in Soft Materials

The amide functional group is a powerful motif for directing the self-assembly of molecules into ordered supramolecular structures. researchgate.netnih.gov The hydrogen bonding capability of the N-H group and the carbonyl oxygen (C=O) is a primary driver of this organization. acs.org In the crystal structure of 4-chloro-N-phenylbenzamide, a compound closely related to the title molecule, intermolecular N—H⋯O hydrogen bonds are the key interaction, linking the molecules into infinite C(4) chains. researchgate.netnih.gov The dihedral angle between the two benzene (B151609) rings in this structure is 59.6°. researchgate.net The presence of halogen atoms can further influence packing through other weak interactions. acs.org

This fundamental tendency for self-organization can be harnessed to create more complex soft materials. Research on twin-dendritic benzamide molecules has shown that they can self-organize into highly ordered two-dimensional hexagonal columnar lattices. researchgate.netresearchgate.net These structures represent a bottom-up approach to fabricating nanostructured materials. researchgate.net The specific substitution pattern on the benzamide framework, including the placement of halogen atoms, can activate or deactivate certain intermolecular bonds, thereby steering the supramolecular assembly and defining the ultimate properties of the material. mdpi.com

Molecular Electronics and Unimolecular Rectification Properties

The N-phenylbenzamide (NPBA) backbone, the core of this compound, is a structure of significant interest in the field of molecular electronics. yale.edu These molecules are investigated for their potential to act as unimolecular rectifiers—essentially, molecular-scale diodes that could be integrated into nanoscale electronic devices. yale.edu The NPBA framework is advantageous due to its synthetic accessibility, inherent stability, and the ease with which its electronic properties can be tuned by adding functional groups to the phenyl rings. yale.edu

The electrical conductance and rectification properties of NPBA derivatives have been measured using scanning tunneling microscopy break-junction techniques. yale.edu These experimental studies, guided by computational screening, have demonstrated that the molecular structure directly correlates with electronic function. yale.edu A key finding is that adding electron-donating groups to the aniline (B41778) fragment of the NPBA backbone can enhance rectification. yale.edu This suggests a robust design principle for developing molecular rectifiers: the proximity of the conducting frontier orbital to the Fermi level of the electrodes, which can be rationally adjusted through chemical functionalization, governs the device's performance. yale.edu While this compound has not been explicitly tested in this context, the presence of an electron-withdrawing chloro group and a methyl group would be expected to modulate its orbital energies and, consequently, its potential rectification properties.

| Molecule | Description | Average Conductance (G₀) | Reference |

|---|---|---|---|

| R1A | N-phenylbenzamide (NPBA) backbone | 1.7 x 10⁻⁴ | yale.edu |

| R2A | NPBA derivative | 9.0 x 10⁻⁵ | yale.edu |

| R4A | NPBA derivative | 2.7 x 10⁻⁴ | yale.edu |

Agrochemical Research: Molecular Targets and Mode of Action Studies

Benzamide derivatives constitute a significant and well-established class of compounds in agrochemical research, with applications ranging from herbicides to fungicides and insecticides. researchgate.net Structurally related compounds have been investigated as potential plant growth regulators.

Recent research has focused on the synthesis of novel N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine moiety to explore their antifungal and insecticidal properties. researchgate.net One such compound, N-(4-chlorophenyl)-4-((6-(trifluoromethyl)pyrimidine-4-yl)oxy)benzamide , which shares the N-(chlorophenyl)benzamide feature with the title compound, was found to exhibit notable antifungal activity against several significant plant pathogens. researchgate.net The bioactivity of these compounds is highly dependent on the specific substitution patterns on the aromatic rings. researchgate.net These studies underscore the continued importance of the benzamide framework as a privileged scaffold in the discovery of new agrochemicals.

| Compound | Target Pathogen | Activity (EC₅₀ in μg/mL) | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-4-((6-(trifluoromethyl)pyrimidine-4-yl)oxy)benzamide (4b) | Gibberella zeae | 18.35 | researchgate.net |

| Fusarium oxysporum | 30.16 | researchgate.net | |

| Botrytis cinerea | 25.42 | researchgate.net | |

| Sclerotinia sclerotiorum | 45.31 | researchgate.net |

Emerging Research Frontiers and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Design

The design and synthesis of novel chemical compounds are being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). dovepress.com These computational tools can sift through vast datasets to predict molecular properties, reaction outcomes, and potential biological activities, thereby accelerating the discovery process. dovepress.comnih.gov For benzamide derivatives like 4-chloro-N-methyl-N-phenylbenzamide, AI and ML are poised to play a significant role in designing analogs with enhanced or specific properties.

Machine learning models are increasingly used for quantitative structure-property relationship (QSPR) studies. nih.gov These models can predict various characteristics of new molecules, including their toxicity and physicochemical properties, based on their structure. rsc.orgresearchgate.net For instance, chemical language models that process molecular structures as sequences are showing competitive performance in predicting molecular properties without relying on traditional descriptors. rsc.org Such approaches could be used to design novel benzamide derivatives with improved safety profiles or desired physical characteristics. The table below illustrates the types of data that can be used to train ML models for property prediction.

| Data Type | Description | Relevance to Benzamide Design |

| Molecular Fingerprints | Binary vectors representing the presence or absence of specific structural features. | Rapid screening of large virtual libraries of benzamide analogs. |

| SMILES/SELFIES Strings | Text-based representations of molecular structures. | Can be used in natural language processing models to predict properties. rsc.org |

| Molecular Graphs | Representations of molecules as nodes (atoms) and edges (bonds). | Used in graph neural networks to learn structure-property relationships. |

| Experimental Data | Measured properties such as toxicity, solubility, and biological activity. | Essential for training and validating predictive models. |

Furthermore, AI is streamlining the process of synthesis planning. mdpi.com By analyzing vast reaction databases, AI tools can suggest potential synthetic routes for target molecules, including complex benzamides. This can help chemists devise more efficient and sustainable synthetic pathways.

Development of Advanced Analytical Techniques for Complex Systems

The precise characterization of this compound and its behavior in complex environments is crucial for its development and application. Advanced analytical techniques provide the necessary tools for this in-depth analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are fundamental for confirming the structure and purity of the synthesized compound. nih.govmdpi.com

For instance, the characterization of this compound has been reported using ¹H and ¹³C NMR, as well as HRMS, providing a detailed picture of its molecular structure. nih.govmdpi.com The table below summarizes the kind of data obtained from these techniques.

| Analytical Technique | Information Provided | Example Data for this compound |

| ¹H NMR (500 MHz, CDCl₃) | Shows the chemical environment of hydrogen atoms. | δ (ppm) 7.26–7.19 (m, 4H), 7.16 (d, J = 7.0 Hz, 1H), 7.12 (d, J = 8.4 Hz, 2H), 7.01 (d, J = 7.9 Hz, 2H), 3.47 (s, 3H) nih.govmdpi.com |

| ¹³C NMR (125 MHz, CDCl₃) | Shows the chemical environment of carbon atoms. | δ (ppm) 169.6, 144.8, 135.8, 134.4, 130.3, 129.4, 128.1, 127.0, 126.9, 38.6 nih.govmdpi.com |

| HRMS (ESI) | Provides the exact mass of the molecule, confirming its elemental composition. | calcd for C₁₄H₁₂ClNO [M+H]⁺: 246.0686, found 246.0680 nih.govmdpi.com |

For the related compound, 4-chloro-N-phenylbenzamide, single-crystal X-ray diffraction has been employed to determine its three-dimensional structure. nih.govresearchgate.net This technique revealed a dihedral angle of 59.6 (1)° between the two benzene (B151609) rings and the presence of N—H⋯O hydrogen bonds that link the molecules into chains. nih.govresearchgate.net Such detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets. The future will likely see the application of these techniques to study the compound in more complex matrices, such as within biological cells or integrated into functional materials, to understand its behavior in real-world applications.

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of benzamides is a cornerstone of organic chemistry, and the development of novel, more efficient, and selective reaction pathways is a continuous pursuit. For this compound, recent research has highlighted innovative catalytic systems that allow for its functionalization in ways not previously possible.

One significant advancement is the switchable site-selective C(sp²)-H bromination of this compound. nih.govmdpi.com By choosing the appropriate promoter, it is possible to direct the bromination to either the ortho or para position of the N-phenyl ring. This regioselectivity is crucial for creating a diverse library of derivatives for further study. The table below outlines the conditions for this selective bromination.

| Desired Product | Promoter/Catalyst | Reagent | Solvent | Temperature | Yield |

| N-(2-Bromophenyl)-4-chloro-N-methylbenzamide | Pd(OAc)₂ | NBS, Na₂S₂O₈ | TFA:TFAA | 50 °C | 95% mdpi.com |

| N-(4-Bromophenyl)-4-chloro-N-methylbenzamide | - | NBS, TFAA | HFIP | 90 °C | 79% mdpi.com |

This method's ability to selectively functionalize the C-H bond offers a powerful tool for late-stage modification of the molecule, which is highly valuable in drug discovery and materials science. nih.gov

Furthermore, the synthesis of derivatives of this compound has been achieved through an iron-catalyzed C(sp²)–C(sp³) cross-coupling reaction. This demonstrates the potential for creating a variety of analogs with different alkyl substituents.

The broader field of amide synthesis is also seeing significant innovation, with the development of catalytic direct amidation methods that are more environmentally friendly. mit.edu These methods, which often use boron- or metal-based catalysts, avoid the need for stoichiometric activating reagents and produce water as the only byproduct. While not yet specifically reported for this compound, these greener methods represent a promising future direction for its synthesis.

Deeper Understanding of Complex Biological Mechanisms

While the specific biological mechanisms of this compound are not yet extensively studied, research on structurally similar benzamide derivatives provides valuable insights into its potential biological activities. The benzamide scaffold is a common feature in many biologically active compounds, and its derivatives have shown a wide range of effects, including antimicrobial, anti-inflammatory, and anticancer properties. acs.org

One area of interest is the potential of benzamide derivatives as antiparasitic agents. Studies on N-phenylbenzamide derivatives have shown that they can act as DNA minor groove binders in kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis and leishmaniasis. acs.orgnih.gov These compounds can disrupt the parasite's DNA, leading to its death. nih.gov The structural similarity of this compound to these active compounds suggests it could be a candidate for further investigation in this area.

Another promising avenue is in the development of antiviral agents. A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has shown potent anti-Hepatitis B virus (HBV) activity, potentially through a mechanism involving the upregulation of the antiviral protein APOBEC3G. nih.gov Given the structural overlap, this compound could be explored for similar antiviral properties.

Additionally, benzamide derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO), which are targets for antidepressants and neuroprotective drugs. nih.gov The diverse biological activities of the benzamide scaffold are summarized in the table below.

| Biological Target/Activity | Example Benzamide Derivative | Potential Mechanism of Action |

| Kinetoplastid Parasites | N-phenylbenzamide derivatives | DNA minor groove binding, disruption of kinetoplast DNA acs.orgnih.gov |

| Hepatitis B Virus (HBV) | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Upregulation of APOBEC3G nih.gov |

| Monoamine Oxidase (MAO) | Various anilide-containing benzamides | Reversible inhibition of MAO A and MAO B nih.gov |

| Fungicide | 4-cyclohexyl-N-methyl-N-phenylbenzamide derivative | Inhibition of fungal growth rsc.org |

The synthesis of a fungicide analogue from a compound structurally similar to this compound also points towards potential applications in agriculture. rsc.org Future research will likely involve screening this compound and its derivatives against a wider range of biological targets to elucidate its specific mechanisms of action.

Innovation in Functional Material Design based on Benzamide Scaffolds

The unique structural and electronic properties of benzamides make them attractive building blocks for the design of novel functional materials. The ability to form strong hydrogen bonds and participate in π-stacking interactions allows for the creation of well-ordered supramolecular structures. These properties can be harnessed to develop materials with applications in electronics, optics, and separation technologies.

One example of the use of a benzamide scaffold in functional material design is the development of a fungicide from a derivative of 4-cyclohexyl-N-methyl-N-phenylbenzamide. rsc.org This demonstrates the potential for creating agrochemical materials with tailored properties. The synthesis of this type of compound highlights how modifications to the benzamide core can lead to specific functionalities.

In the broader context of materials science, polymers incorporating benzamide units are known for their thermal stability and mechanical strength. The introduction of specific benzamide derivatives like this compound into polymer chains could be used to fine-tune the properties of the resulting material. For example, the polar nature of the amide group and the presence of the chlorine atom could influence properties such as dielectric constant or affinity for certain molecules in separation membranes.

The potential applications of benzamide-based functional materials are diverse, as indicated in the table below.

| Material Type | Potential Application | Role of Benzamide Scaffold |

| Agrochemicals | Fungicides | Provides the core structure for bioactive molecules. rsc.org |

| High-Performance Polymers | Aerospace, electronics | Enhances thermal stability and mechanical strength. |

| Separation Membranes | Water purification, gas separation | Influences membrane selectivity and flux through hydrogen bonding and polarity. |

| Organic Electronics | Organic light-emitting diodes (OLEDs), transistors | Can be used to create materials with specific charge-transport properties. |

Future research in this area will likely focus on the synthesis of new polymers and supramolecular assemblies incorporating this compound and its derivatives. The goal will be to create materials with precisely controlled properties for a wide range of advanced applications.

Q & A

Q. What coupling reagents and reaction conditions are optimal for synthesizing 4-chloro-N-methyl-N-phenylbenzamide?

The synthesis of benzamide derivatives like this compound typically employs carbodiimide-based coupling reagents. For example, N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) is widely used to activate carboxylic acids for amide bond formation . Reaction conditions such as solvent polarity (e.g., dichloromethane or DMF), temperature (room temperature to 50°C), and stoichiometric ratios (1:1.2 for acid to amine) significantly influence yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product with >95% purity.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key techniques include:

- IR Spectroscopy : To confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (if applicable).

- ¹H-NMR : To identify methyl (δ ~3.0–3.5 ppm for N–CH₃), aromatic protons (δ ~6.8–8.0 ppm), and substituent effects from the chloro group.

- Elemental Analysis : To validate empirical formula consistency (e.g., C, H, N, Cl content) . Advanced characterization may include ¹³C-NMR or mass spectrometry for unambiguous structural assignment.

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence intensity data for this compound under varying experimental conditions?

Discrepancies in fluorescence data (e.g., intensity fluctuations at different pH or temperatures) require systematic optimization:

- pH Studies : Test a range (e.g., pH 3–9) to identify optimal emission conditions. For similar benzamides, pH 5 maximizes fluorescence due to reduced protonation of the amide group .

- Temperature Control : Maintain 25°C to avoid thermal quenching, as elevated temperatures (>40°C) destabilize excited states .

- Solvent Screening : Use aprotic solvents (e.g., acetonitrile) to minimize polarity-driven quenching. Statistical validation (e.g., RSD% <2%) ensures reproducibility .

Q. What strategies are employed to analyze the impact of substituent variation on crystallographic behavior and reactivity?

Substituent effects are studied via:

- X-ray Crystallography : Determines packing motifs and hydrogen-bonding networks. For example, N–H···O interactions in 4-chloro-N-phenylbenzamide form molecular chains, influencing crystal stability .

- Computational Modeling : Density functional theory (DFT) predicts electronic effects (e.g., chloro substituents increase electrophilicity at the benzene ring).